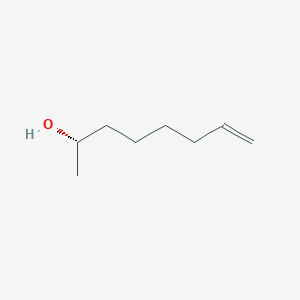

(2S)-oct-7-en-2-ol

Description

Properties

IUPAC Name |

(2S)-oct-7-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHUHVOEMVTVRS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-oct-7-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of oct-7-en-2-one using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild conditions to produce this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of oct-7-en-2-one using alcohol dehydrogenases or ketoreductases can yield this compound with high selectivity and efficiency. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-oct-7-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form oct-7-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The double bond can be reduced to form (2S)-octan-2-ol using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Oct-7-en-2-one

Reduction: (2S)-octan-2-ol

Substitution: 2-chlorooct-7-ene, 2-bromooct-7-ene

Scientific Research Applications

(2S)-oct-7-en-2-ol has various applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a substrate for studying enzyme-catalyzed reactions and stereoselectivity.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of bioactive compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-oct-7-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The double bond can participate in addition reactions, leading to the formation of new chemical entities. The stereochemistry of this compound plays a crucial role in its biological activity and selectivity.

Comparison with Similar Compounds

Key Findings

Structural Complexity and Synthesis: (2S)-Oct-7-en-2-ol’s linear structure enables higher synthetic yields (57–88%) compared to bicyclic analogs like (1R,5R)-bicyclo[3.3.0]oct-7-en-2-ol (49% yield) . Bicyclic compounds often face challenges in ring closure and stereo control, reducing efficiency . Branched derivatives like 2,6-dimethyl-7-octen-2-ol are synthesized via unoptimized methods but exhibit wide chromatographic RI variability (1029–1174), reflecting their utility in GC analysis for flavor compounds .

Spectroscopic Properties :

- Bicyclic compounds, such as endo-cis-cyclo[3.3.0]oct-7-en-2-ol, display unique NMR shifts (δ 5.5–6.0 for olefinic protons) due to magnetic anisotropic effects from carbonyl groups, absent in linear analogs like this compound .

Applications: this compound is specialized for ascaroside synthesis, whereas bicyclic alcohols serve as intermediates in natural product synthesis (e.g., specionin) . Branched and cyclic monoterpenes (e.g., cis-p-menth-2-en-7-ol) dominate flavor and fragrance industries due to volatility and aroma profiles .

Biological Activity

(2S)-oct-7-en-2-ol is an organic compound with the molecular formula C8H14O, characterized by its chiral structure and the presence of an alcohol group. This compound has drawn significant interest in biological research due to its potential bioactive properties, particularly in antimicrobial and antifungal applications.

The compound can be synthesized through various methods, including:

- Hydroboration-Oxidation : Involves the addition of borane followed by oxidation with hydrogen peroxide.

- Asymmetric Reduction : Utilizes chiral catalysts to selectively produce the (2S) enantiomer from oct-7-yn-2-one.

These synthetic routes are crucial for producing this compound in a form suitable for biological testing.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with microbial cell membranes. It is believed to disrupt these membranes, leading to cell lysis and death. The hydroxyl group plays a significant role in this interaction, facilitating hydrogen bonding and enhancing bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new therapeutic agents. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

| Candida albicans | 6.25 |

These results suggest that this compound could be a viable candidate for further development into antimicrobial agents, particularly in treating infections caused by resistant strains.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound exhibits significant antibacterial activity comparable to known antibiotics. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

- Antifungal Effects : Another research effort focused on its antifungal properties, revealing that it effectively inhibits the growth of Candida species, which are common pathogens in immunocompromised patients.

- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship have indicated that modifications to the hydroxyl group or the carbon chain length can significantly alter the biological activity of derivatives of this compound. This information is essential for designing more potent analogs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Type | Biological Activity |

|---|---|---|

| (2R)-oct-7-en-2-ol | Enantiomer | Different antimicrobial properties |

| Oct-7-en-2-one | Ketone analog | Reduced bioactivity compared to alcohol form |

| Oct-7-yne | Alkyne | Minimal biological activity |

This comparative analysis highlights how stereochemistry and functional groups influence biological activity.

Q & A

Basic: What are the most reliable synthetic routes for producing enantiomerically pure (2S)-oct-7-en-2-ol?

Methodological Answer:

The enantioselective synthesis of this compound can be achieved via organocuprate-mediated ring-opening of epoxides. For example, (R)-propylene oxide (a precursor for the S-enantiomer via inversion) undergoes nucleophilic attack by a Grignard or cuprate reagent to yield the target alcohol. Two optimized protocols exist:

- Protocol A : Use 156.8 mg of (R)-(+)-propylene oxide with no purification, yielding 57% product ([α]D²⁵ = +38.3) .

- Protocol B : Scale up to 596.1 mg of starting material, achieving 88% yield but with reduced optical purity ([α]D²⁵ = +7.1), suggesting potential racemization during scale-up .

Critical Consideration : Monitor reaction temperature and solvent polarity to minimize racemization. Chiral HPLC or polarimetry should validate enantiopurity post-synthesis.

Advanced: How can conflicting optical rotation data between synthetic batches be systematically investigated?

Methodological Answer:

Discrepancies in optical rotation values (e.g., [α]D²⁵ = +38.3 vs. +7.1 in ) may arise from:

Racemization : Check for acidic/basic conditions or prolonged reaction times that promote epimerization.

Impurities : Perform GC-MS or ¹H NMR to identify byproducts (e.g., diastereomers or unreacted starting material).

Scale-up artifacts : Compare small- vs. large-scale reaction kinetics using differential scanning calorimetry (DSC) .

Resolution Workflow :

- Replicate reactions under controlled conditions.

- Use chiral stationary phase chromatography to isolate enantiomers and re-measure optical activity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include δ 5.4–5.8 ppm (olefinic protons) and δ 3.5–3.7 ppm (alcohol proton), with coupling constants (J = 10–12 Hz) confirming the trans-configuration of the double bond .

- 13C NMR : Peaks at δ 125–130 ppm (olefinic carbons) and δ 70–75 ppm (C2 alcohol carbon) .

- Polarimetry : Validate enantiomeric excess (e.g., [α]D²⁵ = +38.3 for high-purity batches) .

Best Practice : Always compare data with literature values from peer-reviewed sources (e.g., The Journal of Organic Chemistry) and avoid reliance on unverified databases .

Advanced: How should researchers design experiments to resolve contradictions in reported NMR chemical shifts?

Methodological Answer:

Discrepancies in NMR data (e.g., olefinic proton shifts in vs. 13) require:

Solvent Standardization : Re-acquire spectra in the same solvent (e.g., CDCl₃ or CCl₄) and temperature .

Dynamic Effects : Investigate conformational equilibria using variable-temperature NMR.

Referencing : Use internal standards (TMS) and verify spectrometer calibration .

Case Study : For endo-cis-cyclo[3.3.0]oct-7-en-2-ol derivatives, chemical shift differences arise from steric effects; analogous analysis can be applied to this compound .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

- Detailed Documentation : Include exact masses, solvent grades, and purification steps (e.g., "no purification" in led to variability) .

- Control Experiments : Run parallel reactions with/without catalysts to identify critical variables.

- Data Sharing : Publish full experimental details in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: How can researchers address Out-of-Specification (OOS) results in enantiomeric purity assays?

Methodological Answer:

Follow a phase-based investigation:

- Phase I : Verify analyst technique and equipment calibration. Re-run assays with the same sample .

- Phase II : Hypothesize root causes (e.g., racemization during storage) and test via accelerated stability studies.

- Phase III : Implement corrective actions (e.g., inert atmosphere storage) and revise SOPs .

Example : A batch showing [α]D²⁵ = +7.1 instead of +38.3 may require chiral column re-testing and kinetic analysis of degradation pathways .

Basic: How to design a research question comparing the biological activity of (2S)- vs. (2R)-oct-7-en-2-ol?

Methodological Answer:

- Scope : Focus on specific biological endpoints (e.g., enzyme inhibition or receptor binding).

- Experimental Framework :

- Synthesize both enantiomers using protocols.

- Use in vitro assays (e.g., Caenorhabditis elegans models) to test activity differences.

- Apply statistical tools (ANOVA) to validate significance .

Avoid Broad Questions : Narrow to mechanistic hypotheses (e.g., "Does stereochemistry affect binding to XYZ receptor in C. elegans?") .

Advanced: What computational methods support the stereochemical analysis of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate conformational preferences influencing NMR shifts or reactivity.

- Density Functional Theory (DFT) : Calculate theoretical optical rotations and compare with experimental data to validate configurations .

- Chiral Recognition Models : Use docking studies to predict enantiomer-specific interactions with biological targets .

Table 1: Critical Data Comparison for Synthetic Batches

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Yield | 57% | 88% |

| Optical Rotation ([α]D²⁵) | +38.3 | +7.1 |

| Purity (HPLC) | >95% | 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.